
2-(3-Methoxyphenyl)-2-oxoethyl 1,3-benzodioxole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methoxyphenyl)-2-oxoethyl 1,3-benzodioxole-5-carboxylate, also known as MDB, is a chemical compound that has gained significant interest in scientific research due to its potential pharmacological applications. MDB belongs to the class of benzodioxole derivatives, which have been found to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
One of the primary areas of application for 2-(3-Methoxyphenyl)-2-oxoethyl 1,3-benzodioxole-5-carboxylate is in the development of new pharmaceuticals. Compounds with similar structural features have been investigated for their potential as anticancer, antibacterial, and anti-inflammatory agents. For example, derivatives of benzodioxole have been synthesized and evaluated for their analgesic and anti-inflammatory activities, demonstrating significant potential as cyclooxygenase inhibitors with compelling analgesic and anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, eco-sustainable synthesis of 2-phenyl 1,3-benzodioxole derivatives has shown promising anticancer, antibacterial, and DNA binding properties, highlighting the compound's versatility in drug development (Gupta, Rao, Bommaka, Raghavendra, & Aleti, 2016).
Corrosion Inhibition
Another significant application of this compound and its derivatives is in corrosion inhibition. The structural attributes of benzodioxole derivatives, including those with methoxyphenyl substituents, have been correlated with their efficiency as corrosion inhibitors in acidic media. Studies have shown that these compounds exhibit good corrosion inhibition properties, even at low concentrations, making them valuable in protecting metals and alloys from corrosion in industrial applications (Bentiss, Traisnel, Chaibi, Mernari, Vezin, & Lagrenée, 2002).
Organic Synthesis and Chemical Research
In organic chemistry, the synthesis and functionalization of molecules containing the benzodioxole moiety are of great interest due to their potential applications in creating complex molecular architectures. For instance, the synthesis of novel benzocarbazoloquinones via oxidative cyclization showcases the utility of benzodioxole derivatives in constructing polycyclic structures with potential bioactivity (Rajeswaran & Srinivasan, 1994). Additionally, the development of organotin(IV) derivatives based on benzodioxole-related compounds for their antibacterial, DNA interaction, anticancer, and antileishmanial potentials further exemplifies the broad applicability of these compounds in chemical research (Sirajuddin, Ali, & Tahir, 2020).
Eigenschaften
IUPAC Name |
[2-(3-methoxyphenyl)-2-oxoethyl] 1,3-benzodioxole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-20-13-4-2-3-11(7-13)14(18)9-21-17(19)12-5-6-15-16(8-12)23-10-22-15/h2-8H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOFMNGSXNVPQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)COC(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

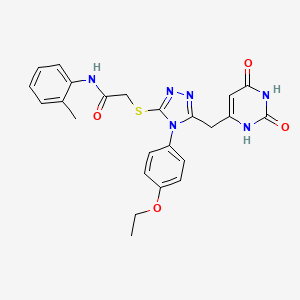
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2565704.png)
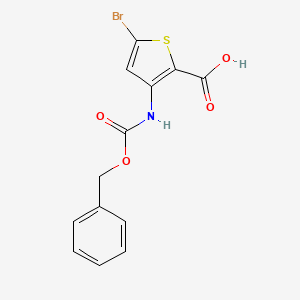
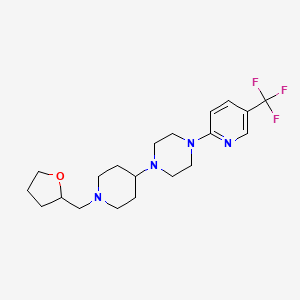
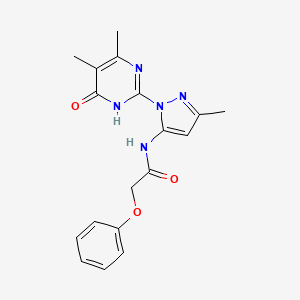

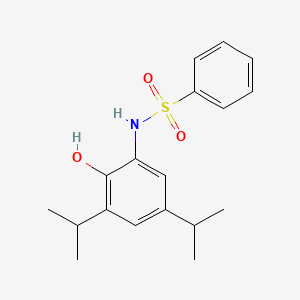
![N1-(4-fluorophenethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2565715.png)
![9-benzyl-3-(3,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2565717.png)
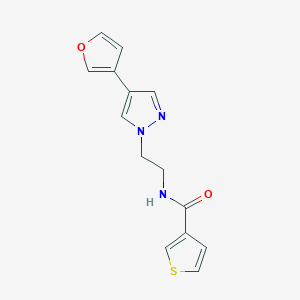
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2565719.png)
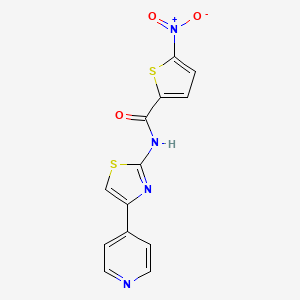
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-phenyl-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide](/img/structure/B2565724.png)
